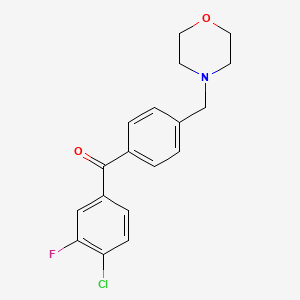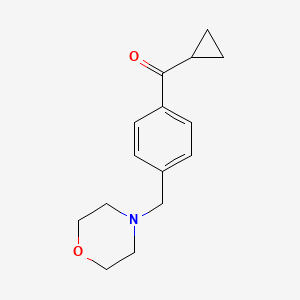
4'-Bromo-2'-fluoro-3-(4-thiomethylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2'-fluoro-3-(4-thiomethylphenyl)propiophenone, also known as 4-Bromo-2'-fluoro-3-thiophenyl-4-methylpropiophenone, is a synthetic compound with a wide range of applications. It is a colorless to slightly yellow crystalline solid that can be used in a variety of scientific research applications. Due to its unique properties, it has become an important tool in the fields of organic synthesis, photochemistry, and medicinal chemistry.
Applications De Recherche Scientifique
Electronic Properties in Polythiophenes
A study by Gohier et al. (2013) involved synthesizing various thiophene derivatives, including 3-fluoro-4-hexylthiophene, to analyze their electronic properties. This research is relevant for understanding the electronic behavior of similar compounds like 4'-Bromo-2'-fluoro-3-(4-thiomethylphenyl)propiophenone in polythiophene materials. The findings suggest potential applications in electronic devices due to the impact of fluorine and bromine substituents on the electronic properties of thiophene-based compounds (Gohier et al., 2013).
Electrooptical Properties in Liquid Crystals
Gray and Kelly (1981) explored the electrooptical properties of various fluorine-substituted phenyl compounds in liquid crystals. This research provides insights into the potential use of 4'-Bromo-2'-fluoro-3-(4-thiomethylphenyl)propiophenone in developing new liquid crystal materials with specific electrooptical characteristics (Gray & Kelly, 1981).
Copolymer Synthesis and Analysis
Kharas et al. (2016) investigated the synthesis and characteristics of novel copolymers using various substituted propenoates and styrene, including fluorine and bromine-substituted compounds. This study's relevance lies in understanding how 4'-Bromo-2'-fluoro-3-(4-thiomethylphenyl)propiophenone might behave in similar copolymerization processes, potentially leading to new materials with unique thermal and structural properties (Kharas et al., 2016).
Crystal Structure Analysis
Nagaraju et al. (2018) focused on the crystal structure of a compound containing a thiophene moiety and fluorophenyl group. This study is pertinent to understanding the molecular and crystal structure of 4'-Bromo-2'-fluoro-3-(4-thiomethylphenyl)propiophenone, which could be critical for its application in material science and pharmaceuticals (Nagaraju et al., 2018).
Photoreaction Mechanisms in Argon Matrices
Nanbu et al. (2012) investigated the photoreaction mechanisms of fluorophenol derivatives in low-temperature argon matrices. This research can provide insights into how 4'-Bromo-2'-fluoro-3-(4-thiomethylphenyl)propiophenone might behave under similar conditions, especially in photoreaction studies and applications (Nanbu et al., 2012).
Synthesis of Radiopharmaceuticals
Ross et al. (2011) described a methodology to synthesize 4-[18F]Fluorophenol from a related compound. This could be relevant for understanding the synthetic pathways involving 4'-Bromo-2'-fluoro-3-(4-thiomethylphenyl)propiophenone, especially in the context of developing radiopharmaceuticals (Ross et al., 2011).
Propriétés
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNPDSPRFKGLTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644392 |
Source


|
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-2'-fluoro-3-(4-thiomethylphenyl)propiophenone | |
CAS RN |
898781-59-4 |
Source


|
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














